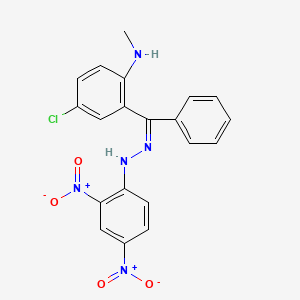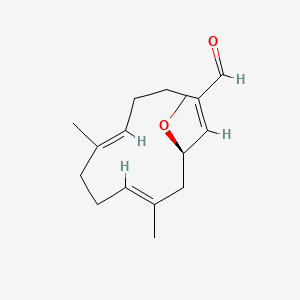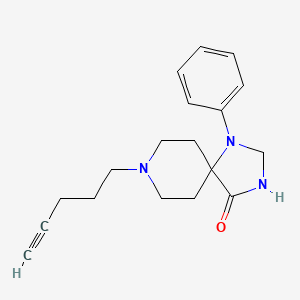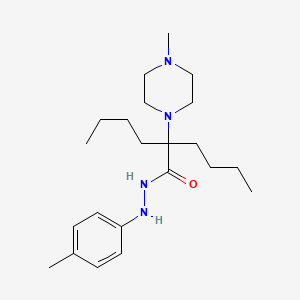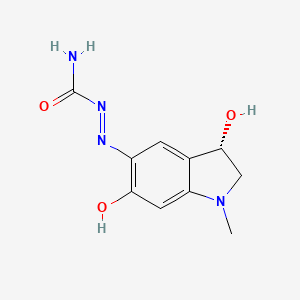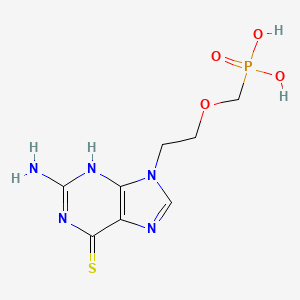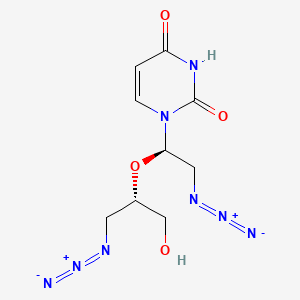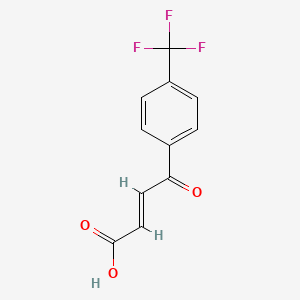
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- is a chemical compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- typically involves the following steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The butoxy and methoxy groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides. The methyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Selection of Catalysts: Using efficient catalysts to enhance reaction rates and yields.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize product formation.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Hydroxylated triazolones.
Reduction Products: Amino or alcohol derivatives.
Substitution Products: Various substituted triazolones with different functional groups.
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- depends on its interaction with molecular targets. It may:
Inhibit Enzymes: Bind to active sites of enzymes, blocking their activity.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Disrupt Cellular Processes: Affect cellular processes such as DNA replication, protein synthesis, or cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-1,2,4-Triazol-3-one Derivatives: Compounds with similar triazolone cores but different substituents.
Other Triazoles: Compounds with triazole rings but varying functional groups.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazole derivatives.
Eigenschaften
CAS-Nummer |
117258-25-0 |
|---|---|
Molekularformel |
C14H19N3O3 |
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
3-(3-butoxy-4-methoxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C14H19N3O3/c1-4-5-8-20-12-9-10(6-7-11(12)19-3)13-15-16-14(18)17(13)2/h6-7,9H,4-5,8H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
CYEWSOZUGCJHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)C2=NNC(=O)N2C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



